

Application Notes & Protocols: CCD Lipid01 for CRISPR/Cas9 Delivery Systems

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Compound of Interest		
Compound Name:	CCD Lipid01	
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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering therapeutic potential for a wide range of genetic disorders.[1][2] However, the clinical translation of CRISPR/Cas9 is highly dependent on the development of safe and efficient in vivo delivery systems.[3][4][5][6] [7] Lipid nanoparticles (LNPs) have become a leading non-viral platform for this purpose, valued for their biocompatibility, high payload capacity, and flexibility in formulation.[2][5][8][9]

A critical component of LNP formulations is the cationic or ionizable lipid, which is essential for encapsulating the negatively charged CRISPR/Cas9 components (such as mRNA or ribonucleoprotein complexes) and facilitating their release into the cell cytoplasm.[5][9] CCD Lipid01 (CAS No. 1799316-64-5) is a cationic lipid utilized for the delivery of biologically active agents to cells and tissues.[10][11] These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of LNPs incorporating a cationic lipid like CCD Lipid01 for delivering the CRISPR/Cas9 system.

Mechanism of Action

LNP-mediated delivery of CRISPR/Cas9 components is a multi-step process. The LNPs, containing the cationic lipid, helper lipids, and the CRISPR/Cas9 payload, are typically taken up by target cells through endocytosis. Inside the endosome, the decreasing pH environment leads to the protonation of the cationic lipid. This charge reversal is believed to destabilize the endosomal membrane, facilitating the release of the CRISPR/Cas9 components into the



cytoplasm. Once in the cytoplasm, the CRISPR/Cas9 machinery, often in the form of a ribonucleoprotein (RNP) complex, translocates to the nucleus to perform the targeted gene editing.[5][12]

Experimental Protocols Protocol 1: Formulation of CRISPR/Cas9 RNP-Loaded LNPs

This protocol describes the formulation of LNPs encapsulating a pre-formed Cas9 ribonucleoprotein (RNP) complex using a microfluidic mixing approach. This method allows for rapid and reproducible production of uniformly sized nanoparticles.[13][14]

Materials:

- Lipid Stock Solution (in Ethanol):
 - Cationic Lipid (e.g., CCD Lipid01)
 - Helper Lipid (e.g., DOPE)
 - Cholesterol
 - PEG-Lipid (e.g., DMG-PEG 2000)
- Aqueous Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 4.0
- CRISPR/Cas9 RNP Complex:
 - Purified Cas9 Protein
 - Synthetic single-guide RNA (sgRNA)
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Equipment:
 - Microfluidic mixing device (e.g., NanoAssemblr)



- Syringe pumps
- Dialysis cassette (e.g., 10 kDa MWCO)

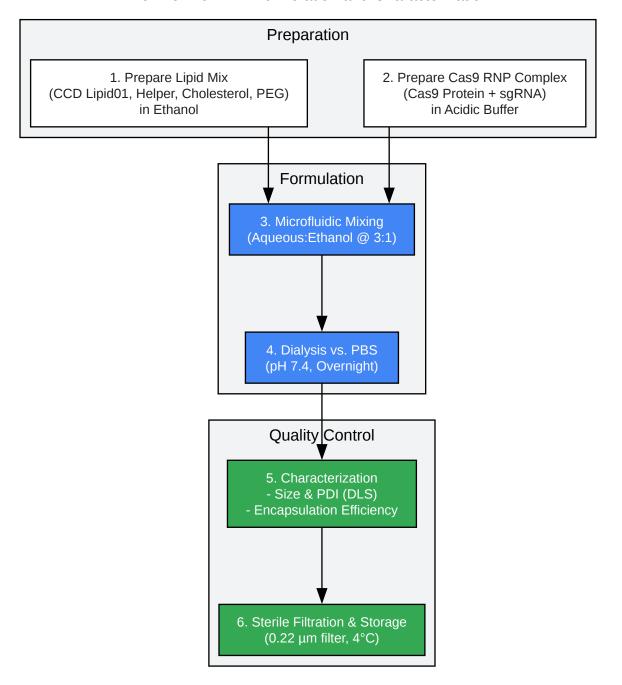
Procedure:

- Prepare Lipid Mixture: Dissolve the cationic lipid (e.g., CCD Lipid01), helper lipid, cholesterol, and PEG-lipid in 100% ethanol to create the lipid stock solution. The molar ratio of these components must be optimized experimentally; a common starting point is 50:10:38.5:1.5 (Cationic:Helper:Cholesterol:PEG).
- Prepare RNP Complex: Incubate the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) in the aqueous buffer for 15-30 minutes at room temperature to allow for RNP complex formation.
- · Microfluidic Mixing:
 - Load the lipid-ethanol solution into one syringe and the aqueous RNP complex solution into another.
 - Set the flow rate ratio on the microfluidic device, typically at 3:1 (Aqueous:Ethanol).
 - Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the RNP complex.[14]
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH to a physiological level.[14]
- Sterilization and Storage: Filter the final LNP formulation through a 0.22 μm sterile filter.
 Store the LNPs at 4°C. It is recommended to use them within a few days for optimal performance.[14]

LNP Formulation Workflow



Workflow for LNP Formulation and Characterization



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Caption: A step-by-step workflow for formulating and characterizing CRISPR/Cas9 RNP-loaded LNPs.

Protocol 2: Characterization of LNPs



Proper characterization is crucial to ensure the quality, consistency, and efficacy of the LNP formulation.

- A. Size, Polydispersity Index (PDI), and Zeta Potential
- Method: Dynamic Light Scattering (DLS).
- Procedure:
 - Dilute a small sample of the LNP formulation in PBS (pH 7.4).[15]
 - Measure the hydrodynamic diameter (size), PDI, and surface zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
 - Ideal Characteristics: For in vivo applications, LNPs should ideally have a size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.[16]
- B. RNP Encapsulation Efficiency
- Method: Quant-iT[™] RiboGreen[™] assay (or similar nucleic acid stain).
- Procedure:
 - Prepare two sets of LNP samples.
 - To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all encapsulated sgRNA. This measures the total RNA.[13]
 - Leave the other set intact. This measures the free (unencapsulated) RNA.
 - Add the RiboGreen reagent to both sets and measure the fluorescence.
 - Calculate the encapsulation efficiency using the formula:
 - Encapsulation % = (Total RNA Free RNA) / Total RNA * 100
 - Ideal Characteristics: High encapsulation efficiency (>90%) is desirable.



Protocol 3: In Vitro Gene Editing in Cell Culture

This protocol outlines the procedure for transfecting a target cell line with the formulated LNPs to achieve gene editing.

Materials:

- Target cell line (e.g., HEK293T, HeLa)
- · Complete cell culture medium
- CCD Lipid01-based CRISPR LNPs
- Assay for measuring editing efficiency (e.g., T7 Endonuclease I assay, Sanger sequencing, or Next-Generation Sequencing)

Procedure:

- Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well) to achieve 70-80% confluency on the day of transfection.
- Transfection:
 - Dilute the CRISPR LNPs to the desired final concentration in the cell culture medium. A
 dose-response experiment is recommended to determine the optimal concentration.
 - Remove the old medium from the cells and add the LNP-containing medium.
- Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂ to allow for cellular uptake, endosomal escape, and gene editing.
- Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a suitable kit.
- Assessment of Editing Efficiency:
 - Amplify the genomic region targeted by the sgRNA using PCR.



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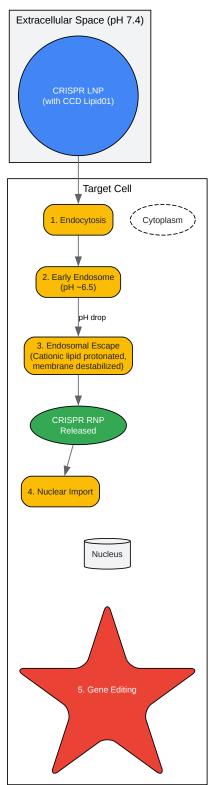
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Analyze the PCR product using the T7E1 assay or sequencing to quantify the percentage
of insertions and deletions (indels), which indicates the gene-editing efficiency. Efficiencies
can reach up to 80% or higher depending on the formulation and cell type.[1][17]

Mechanism of LNP-Mediated CRISPR Delivery



Cellular Uptake and Action of CRISPR LNPs



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Caption: The pathway of LNP cellular uptake, endosomal escape, and nuclear delivery of CRISPR/Cas9.

Quantitative Data Summary

The following tables present representative data for LNP characterization and in vitro efficacy. Note: These values are illustrative examples; actual results will depend on the specific lipid ratios, payload, and experimental conditions.

Table 1: Physicochemical Properties of Example LNP Formulations

Formulati on ID	Cationic Lipid	Molar Ratio (Cat:Help :Chol:PE G)	Mean Diameter (nm)	PDI	Zeta Potential (mV)	Encapsul ation Eff. (%)
LNP-CCD- 01	CCD Lipid01	50:10:38.5: 1.5	95.3	0.11	+5.2	> 95%
LNP-CCD-	CCD Lipid01	40:10:48.5: 1.5	102.1	0.15	+3.8	> 92%
LNP-MC3- Ctrl	DLin-MC3- DMA	50:10:38.5: 1.5	88.7	0.09	+4.5	> 96%

Table 2: In Vitro Gene Editing Efficiency in HEK293T Cells (72h)



Formulation ID	LNP Concentration (nM)	Target Gene	Indel Frequency (%)	Cell Viability (%)
LNP-CCD-01	10	GFP	55.4	> 90%
LNP-CCD-01	25	GFP	78.2	> 85%
LNP-CCD-01	50	GFP	85.1	> 80%
LNP-MC3-Ctrl	25	GFP	81.5	> 85%
Untreated Ctrl	N/A	GFP	< 0.1	100%

Disclaimer: The protocols and data provided are intended as a general guide. Optimization of lipid ratios, payload-to-lipid ratios, and delivery conditions is essential for achieving desired results with **CCD Lipid01** or any other cationic lipid in a specific application. Researchers should also conduct thorough toxicity and biodistribution studies for in vivo applications.[18][19]

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